molecular formula C16H14BrN3O2 B3012872 (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone CAS No. 1396794-18-5

(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone

Cat. No.: B3012872
CAS No.: 1396794-18-5
M. Wt: 360.211
InChI Key: NSRJVHKINVEVJJ-UHFFFAOYSA-N
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Description

This compound is known for its versatility and is used in various fields, including drug development and catalyst synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and benzo[d]imidazole derivatives. The furan derivative is brominated to obtain 5-bromofuran-2-yl, while the benzo[d]imidazole derivative is methylated to produce 5-methyl-1H-benzo[d]imidazole. These intermediates are then coupled with azetidin-1-ylmethanone under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-9-2-3-11-12(6-9)19-15(18-11)10-7-20(8-10)16(21)13-4-5-14(17)22-13/h2-6,10H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJVHKINVEVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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